3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide
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Overview
Description
3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 3-chloro group and a pyrimidin-4-yl moiety linked to a 4-methylpiperidin-1-yl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Result of Action
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Preparation Methods
The synthesis of 3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introducing the 4-methylpiperidin-1-yl group to the pyrimidine ring.
Chlorination: Adding the 3-chloro group to the benzamide core.
Coupling reactions: Linking the pyrimidine ring to the benzamide core through amide bond formation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Pharmacology: Research focuses on its interactions with biological targets, including its binding affinity and efficacy.
Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide include:
- 2-chloro-N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their biological activity and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-5-7-22(8-6-12)16-10-15(19-11-20-16)21-17(23)13-3-2-4-14(18)9-13/h2-4,9-12H,5-8H2,1H3,(H,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAVGWRPXWSOKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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